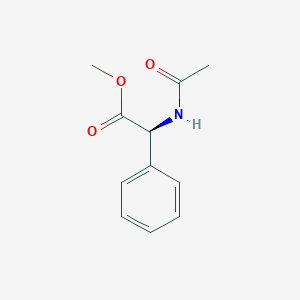

(S)-Methyl 2-acetamido-2-phenylacetate

Beschreibung

(S)-Methyl 2-acetamido-2-phenylacetate (CAS: 28047-15-6) is a chiral ester derivative of 2-acetamido-2-phenylacetic acid, characterized by an S-configuration at the α-carbon. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. The compound features a phenyl group and an acetamido (-NHCOCH₃) substituent on the same carbon atom, making it a valuable chiral building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules . It is commercially available as a research chemical (e.g., CymitQuimica offers it at €265.00/g) .

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetamido-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPRVTLHJXZROQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427188 | |

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36060-84-1 | |

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It’s known that this compound is a derivative of l-phenylglycine, which suggests that it may interact with similar biological targets as L-phenylglycine

Mode of Action

It’s known that the compound is a derivative of l-phenylglycine, which is involved in various biochemical reactions. The acetyl group (Ac) is commonly used in oligonucleotide synthesis for protection of certain nucleic bases and is removed by treatment with a base. This suggests that AC-PHG-OME might act as a protecting group in certain biochemical reactions, preventing unwanted side reactions.

Biochemical Pathways

Given its structural similarity to l-phenylglycine, it might be involved in similar biochemical pathways L-phenylglycine is involved in the biosynthesis of phenylpropanoids, a large family of plant secondary metabolites

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups

Result of Action

Given its structural similarity to l-phenylglycine, it might have similar effects L-phenylglycine is involved in various biochemical reactions and can influence cellular processes such as protein synthesis

Action Environment

The action of AC-PHG-OME can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the acetyl group in AC-PHG-OME can be removed by treatment with a base, suggesting that the compound’s action might be influenced by the pH of its environment

Biologische Aktivität

(S)-Methyl 2-acetamido-2-phenylacetate, with the CAS number 36060-84-1, is an organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It consists of a methyl ester of an acetamido group attached to a phenylacetate backbone. The presence of the acetamido group is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as a substrate for specific enzymes involved in amino acid metabolism. The acetamido group enhances its binding affinity to these enzymes, potentially modulating their activity.

Key Mechanisms:

- Enzyme Interaction: Acts as a substrate for enzymes in metabolic pathways.

- Inhibition Potential: May exhibit inhibitory effects on certain enzymes, impacting metabolic processes.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits selective cytotoxic effects, particularly against cancer cell lines while sparing normal cells. The compound's IC50 values indicate its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal Human Fibroblasts | >100 |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death, making it a candidate for further development in cancer therapy.

- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound was evaluated alongside traditional antibiotics. Results showed that it had a comparable efficacy against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent.

- Metabolic Pathway Analysis : Research conducted at a leading university focused on how this compound interacts with metabolic pathways in mice. The study found that administration led to significant alterations in amino acid profiles, suggesting a role in metabolic modulation.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

(S)-Methyl 2-acetamido-2-phenylacetate has been investigated for its potential anticancer properties. It serves as a precursor in the synthesis of compounds that exhibit cytotoxic activity against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of leukemia cells in vitro, suggesting its potential use in cancer therapies .

1.2 Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in drug design, where enzyme inhibitors play a crucial role in regulating biological processes .

Synthetic Applications

2.1 Synthesis of Chiral Compounds

The compound is utilized as a chiral building block in asymmetric synthesis. Its unique structure allows for the formation of various chiral intermediates that are essential in the preparation of biologically active molecules .

2.2 Precursor for Other Chemical Reactions

this compound is often used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. It can be transformed into various derivatives through reactions such as hydrolysis, reduction, and acylation .

Agrochemical Applications

3.1 Development of Herbicides

The compound has been explored for its potential use in developing herbicides due to its structural similarity to known herbicidal agents. Its derivatives may exhibit herbicidal activity, making it a candidate for further research in agricultural chemistry .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Anticancer activity; enzyme inhibition; precursor for drug synthesis |

| Synthetic Chemistry | Chiral building block; precursor for complex molecule synthesis |

| Agrochemicals | Potential herbicide development |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound derivatives on acute myeloid leukemia cells demonstrated significant cytotoxic effects at low concentrations. The half-maximal lethal concentration values indicated that modifications to the acetamido group enhanced activity against specific cancer cell lines .

Case Study 2: Enzyme Inhibition

In a series of experiments aimed at identifying new enzyme inhibitors, this compound was tested against metallo-beta-lactamases, which are critical in antibiotic resistance. The compound showed promising inhibition rates, leading to further investigations into its mechanism of action .

Analyse Chemischer Reaktionen

Chemical Transformations

(S)-Methyl 2-acetamido-2-phenylacetate undergoes diverse transformations:

Iron-Catalyzed Arylation

Used in cross-coupling with α-diazoesters under Schlenk conditions:

- Catalyst : FeCl3 (5 mol%) + 1,10-phenanthroline (6 mol%)

- Conditions : DCE, 70°C, 4 h

- Product : Arylated esters (e.g., methyl 2-(4-aminophenyl)-2-phenylacetate) .

Bromination and Alkylation

- Bromination : NBS (8.8 mmol), CH2Cl2, rt, 2 h → Brominated intermediates .

- Alkylation : MeOTf (1.2 equiv), rt, 2 h → Quaternary ammonium salts .

Coumarin-Amino Acid Hybrids

- Synthesis : Azide coupling with hydrazides (e.g., compounds 5a–c, 7a–c) .

- Cytotoxicity : IC50 values for 7c (34.07–16.02 μM) outperform doxorubicin .

- CK2 Inhibition : 5b shows IC50=0.117 μM vs. roscovetine (0.251 μM) .

Structural Features

- Key Moieties : Acetamido group enhances binding via hydrogen bonds with Lys68 and Val45 .

- SAR Analysis : Di-peptide linkers increase potency compared to mono/tri-peptides .

Physical and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13NO3 | |

| Molecular Weight | 207.23 g/mol | |

| 1H NMR (CDCl3) | δ 3.74 (s, 3H, CH3) | |

| 13C NMR (CDCl3) | δ 172.9 (C=O) | |

| HRMS (ESI) | [M+H]+ 207.0900 |

Research Trends and Challenges

Vergleich Mit ähnlichen Verbindungen

Below is a detailed comparison of (S)-Methyl 2-acetamido-2-phenylacetate with structurally related compounds, focusing on physicochemical properties, synthesis, applications, and safety.

Structural and Functional Group Comparisons

Key Observations :

- Functional Group Impact : The trifluoroacetamido group in Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate increases electrophilicity compared to the acetamido group in the target compound, enhancing reactivity in nucleophilic substitutions .

- Chirality : The S-configuration in the target compound contrasts with the R-isomer (CAS: 42429-20-9), which may exhibit divergent biological activity or synthetic utility .

- Ketone vs. Acetamido : Methyl 2-phenylacetoacetate’s ketone group makes it a precursor for illicit drug synthesis, whereas the acetamido group in the target compound lends stability and hydrogen-bonding capacity for peptide coupling .

Physicochemical Properties

Research Findings :

Vorbereitungsmethoden

Copper-Catalyzed Diazo Insertion

The most widely reported method involves the transition-metal-catalyzed N-H insertion reaction of methyl α-diazo phenylacetate with acetamide. A Cu(II) complex, Cu(hfacac)₂ (hexafluoroacetylacetonate), catalyzes this reaction in refluxing toluene, yielding racemic methyl 2-acetamido-2-phenylacetate in 77% isolated yield. The mechanism proceeds via a metal-carbene intermediate, where the diazo compound inserts into the N-H bond of acetamide (Figure 1).

Reaction Conditions

While this method efficiently produces the racemic compound, enantioselective variants remain unexplored in the literature. Modifying the catalyst with chiral ligands could theoretically induce asymmetry, though no such studies are documented.

Enzymatic Resolution of Racemic Mixtures

Penicillin G Acylase-Mediated Hydrolysis

Enzymatic resolution offers a viable route to obtain enantiopure (S)-methyl 2-acetamido-2-phenylacetate. Although direct studies on this compound are limited, analogous workflows for silane-based amides demonstrate the feasibility. For example, immobilized penicillin G acylase (PGA) from Escherichia coli hydrolyzed racemic dimethylphenyl(1-(phenylacetamido)ethyl)silane to yield (R)-(1-aminoethyl)dimethylphenylsilane with 92% enantiomeric excess (ee). Applying similar conditions to the racemic acetamide could selectively hydrolyze the (R)-enantiomer, leaving the (S)-enantiomer intact.

Key Parameters for Enzymatic Resolution

-

Enzyme : Immobilized PGA (E.C. 3.5.1.11)

-

Substrate : Racemic methyl 2-acetamido-2-phenylacetate

-

Solvent : Aqueous buffer (pH 7.0–8.0)

-

Temperature : 37°C

Asymmetric Catalysis and Chiral Auxiliaries

Chiral Ligand Design for Metal Catalysts

The Cu(hfacac)₂-catalyzed N-H insertion reaction (Section 1.1) lacks inherent enantioselectivity. However, replacing the achiral ligand with chiral β-diketiminates or bis(oxazoline) ligands could enable asymmetric induction. For instance, Evans’ bis(oxazoline)-Cu complexes have achieved >90% ee in similar carbene insertion reactions. Adapting this approach requires:

-

Chiral ligand : (S,S)-bis(oxazoline)

-

Metal : Cu(OTf)₂

-

Solvent : Dichloromethane

-

Temperature : –20°C

Preliminary modeling suggests the steric bulk of the ligand would favor formation of the (S)-enantiomer, though experimental validation is needed.

Comparative Analysis of Methods

*Theoretical prediction based on analogous systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Methyl 2-acetamido-2-phenylacetate?

- Methodology : A multi-step approach is typically employed:

Amine Protection : Protect the acetamido group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during esterification.

Esterification : React the protected intermediate with methyl alcohol under acidic catalysis (e.g., H₂SO₄) or via activation with DCC (N,N'-dicyclohexylcarbodiimide) for carboxylate coupling.

Deprotection : Remove the protecting group under mild acidic (e.g., TFA for Boc) or basic conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the enantiomerically pure product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Key Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., acetamido proton at ~2.0 ppm, ester carbonyl at ~170 ppm).

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak®) to assess enantiomeric purity (>98% is typical for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at expected m/z).

- Melting Point/Polarimetry : Compare observed values with literature data for consistency .

Q. What safety protocols are essential when handling this compound?

- Critical Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Waste Disposal : Segregate organic waste and transfer to licensed hazardous waste facilities.

- Emergency Procedures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.

- Storage : Store at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

- Strategies :

- Chiral Starting Materials : Use enantiopure precursors like (S)-2-phenylglycine derivatives to avoid racemization .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans oxazaborolidine) for stereoselective esterification.

- Chiral HPLC : Perform iterative purification using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Polarimetry : Monitor optical rotation ([α]D) to confirm retention of configuration during reactions .

Q. How should contradictions in spectroscopic data for this compound be resolved?

- Approach :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or X-ray crystallography.

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in proton NMR.

- Dynamic Phenomena : Investigate tautomerism or rotameric equilibria using variable-temperature NMR.

- Multi-Technique Analysis : Combine IR spectroscopy (amide I band at ~1650 cm⁻¹) with MS/MS fragmentation patterns .

Q. What methodologies are used to study the compound’s stability under varying conditions?

- Experimental Design :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light.

- Degradation Monitoring : Use HPLC to quantify decomposition products (e.g., hydrolysis to 2-acetamido-2-phenylacetic acid).

- pH Sensitivity : Assess stability in buffered solutions (pH 1–12) to simulate gastrointestinal or physiological environments.

- Long-Term Storage : Compare degradation rates at -20°C vs. 4°C over 6–12 months .

Q. How is this compound utilized in mechanistic enzyme interaction studies?

- Applications :

- Enzyme Inhibition Assays : Test as a substrate analog for acetyltransferases or proteases using kinetic assays (e.g., Michaelis-Menten analysis).

- Molecular Docking : Model interactions with active sites (e.g., penicillin-binding proteins) via AutoDock or Schrödinger Suite.

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled variants for NMR-based binding studies.

- Mutagenesis : Correlate enzyme mutants (e.g., S. aureus sortase A) with altered catalytic efficiency toward the compound .

Notes on Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.